Navigating the Spectral Landscape: A Deep Dive into the ¹H and ¹³C NMR of 2-Fluoro-5-methoxybiphenyl
Navigating the Spectral Landscape: A Deep Dive into the ¹H and ¹³C NMR of 2-Fluoro-5-methoxybiphenyl
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about molecular structure, connectivity, and conformation. This guide offers an in-depth exploration of the ¹H and ¹³C NMR spectra of 2-Fluoro-5-methoxybiphenyl, a substituted biphenyl derivative of interest in medicinal chemistry. By dissecting its spectral features, we aim to provide a comprehensive reference for researchers engaged in the synthesis, characterization, and application of similar fluorinated and methoxylated aromatic compounds.
The biphenyl moiety is a common scaffold in many biologically active molecules, and the introduction of substituents such as fluorine and a methoxy group can significantly modulate a compound's physicochemical and pharmacological properties. Fluorine, in particular, is often incorporated to enhance metabolic stability, improve binding affinity, and alter lipophilicity. The methoxy group, a common hydrogen bond acceptor and electron-donating group, also plays a crucial role in molecular recognition. Understanding the precise placement and influence of these substituents is critical, and NMR provides the definitive means for this characterization.
This technical guide will delve into the theoretical underpinnings and practical interpretation of the ¹H and ¹³C NMR spectra of 2-Fluoro-5-methoxybiphenyl. We will analyze predicted chemical shifts, multiplicities, and coupling constants, and discuss the influence of the fluoro and methoxy groups on the spectral parameters. Furthermore, we will present a detailed experimental protocol for acquiring high-quality NMR data and illustrate key structural correlations through a visual diagram.
¹H NMR Spectral Analysis of 2-Fluoro-5-methoxybiphenyl
The proton NMR spectrum of 2-Fluoro-5-methoxybiphenyl is characterized by a series of distinct signals in the aromatic region, corresponding to the nine protons of the biphenyl system, and a sharp singlet in the upfield region from the methoxy group protons. The interpretation of the aromatic region is particularly insightful, revealing the electronic effects of the substituents and the spatial relationships between the protons.
Due to the lack of readily available, fully assigned experimental spectra in the public domain, the following analysis is based on predicted NMR data generated from reputable software, cross-referenced with experimental data from structurally analogous compounds.
Table 1: Predicted ¹H NMR Data for 2-Fluoro-5-methoxybiphenyl (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.45 | m | - | 2H | H-2', H-6' |
| ~7.38 | m | - | 2H | H-3', H-5' |
| ~7.31 | m | - | 1H | H-4' |
| ~7.05 | dd | J(H,H) = 9.0, J(H,F) = 9.0 | 1H | H-3 |
| ~6.95 | ddd | J(H,H) = 9.0, 3.0, J(H,F) = 4.5 | 1H | H-4 |
| ~6.85 | dd | J(H,H) = 3.0, J(H,F) = 3.0 | 1H | H-6 |
| 3.80 | s | - | 3H | -OCH₃ |
Interpretation of the ¹H NMR Spectrum:
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Unsubstituted Phenyl Ring (Ring B): The protons on the unsubstituted phenyl ring (H-2'/H-6', H-3'/H-5', and H-4') give rise to complex multiplets in the downfield region (~7.31-7.45 ppm). The overlapping nature of these signals is typical for monosubstituted benzene rings where the electronic environment of the protons is similar.
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Substituted Phenyl Ring (Ring A): The protons on the fluoro- and methoxy-substituted ring are more dispersed and exhibit characteristic splitting patterns due to both proton-proton and proton-fluorine couplings.
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H-3: This proton, ortho to the fluorine atom, is expected to appear as a doublet of doublets due to coupling with H-4 (³JHH) and the fluorine atom (³JHF).
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H-4: This proton is coupled to H-3 (³JHH) and H-6 (⁴JHH, typically small), as well as the fluorine atom (⁴JHF), resulting in a complex multiplet, likely a doublet of doublet of doublets.
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H-6: This proton, ortho to the methoxy group and meta to the fluorine atom, will likely appear as a doublet of doublets due to coupling with H-4 (⁴JHH) and the fluorine atom (⁵JHF).
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Methoxy Group: The three protons of the methoxy group are chemically equivalent and do not have any neighboring protons to couple with, resulting in a sharp singlet at approximately 3.80 ppm.
Through-Space Interactions: In biphenyl systems, through-space interactions, such as the Nuclear Overhauser Effect (NOE), can provide valuable information about the torsional angle between the two phenyl rings. An NOE experiment could reveal spatial proximity between the protons on the two rings (e.g., between H-6 and H-2'/H-6'), offering insights into the preferred conformation of the molecule in solution.[1][2][3]
¹³C NMR Spectral Analysis of 2-Fluoro-5-methoxybiphenyl
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts are highly sensitive to the electronic environment, and the presence of the fluorine atom introduces characteristic carbon-fluorine couplings (nJCF), which are invaluable for unambiguous signal assignment.
Table 2: Predicted ¹³C NMR Data for 2-Fluoro-5-methoxybiphenyl (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Coupling to Fluorine (JCF, Hz) | Assignment |
| ~159.0 | d, ¹JCF ≈ 245 | C-2 |
| ~156.0 | s | C-5 |
| ~140.0 | d, ²JCF ≈ 12 | C-1 |
| ~137.5 | s | C-1' |
| ~129.5 | s | C-2', C-6' |
| ~128.5 | s | C-3', C-5' |
| ~127.0 | s | C-4' |
| ~116.0 | d, ²JCF ≈ 23 | C-3 |
| ~114.5 | d, ³JCF ≈ 8 | C-4 |
| ~113.0 | d, ⁴JCF ≈ 3 | C-6 |
| 55.8 | s | -OCH₃ |
Interpretation of the ¹³C NMR Spectrum:
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Carbon Directly Bonded to Fluorine (C-2): The most downfield signal in the aromatic region, appearing as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 245 Hz, is unequivocally assigned to C-2. This large coupling is a hallmark of a carbon directly attached to a fluorine atom.
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Carbons of the Substituted Ring (Ring A): The other carbons of the substituted ring also exhibit coupling to the fluorine atom, with the magnitude of the coupling constant generally decreasing with the number of bonds separating the carbon and fluorine atoms.
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C-1 and C-3: These carbons, being two bonds away from the fluorine atom, will show doublet splitting with ²JCF values typically in the range of 10-25 Hz.
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C-4 and C-6: These carbons, at three and four bonds from the fluorine respectively, will display smaller ³JCF and ⁴JCF couplings.
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-
Carbon Bearing the Methoxy Group (C-5): The C-5 carbon, attached to the electron-donating methoxy group, is expected to be shielded and appear at a relatively upfield chemical shift for an aromatic carbon.
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Carbons of the Unsubstituted Ring (Ring B): The carbons of the unsubstituted phenyl ring will appear as singlets at chemical shifts typical for a monosubstituted benzene ring.
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Methoxy Carbon: The carbon of the methoxy group will appear as a singlet in the aliphatic region, typically around 55-60 ppm.
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol for the analysis of 2-Fluoro-5-methoxybiphenyl.
1. Sample Preparation:
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Accurately weigh 5-10 mg of 2-Fluoro-5-methoxybiphenyl.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its good solubilizing power for many organic compounds.[4]
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
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Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup:
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The spectra should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for better signal dispersion.
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Insert the sample into the spectrometer and lock the field on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity, which is critical for obtaining sharp lines and resolving fine coupling patterns.
3. ¹H NMR Data Acquisition:
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A standard one-pulse experiment is typically sufficient.
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Key acquisition parameters:
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Pulse Angle: 30-45° to allow for a shorter relaxation delay.
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Relaxation Delay (d1): 1-2 seconds.
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Acquisition Time (at): 2-4 seconds to ensure good resolution.
-
Number of Scans (ns): 8-16 scans are usually adequate for a sample of this concentration.
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4. ¹³C NMR Data Acquisition:
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A proton-decoupled experiment (e.g., zgpg30) is standard to simplify the spectrum to singlets for each carbon (unless coupled to fluorine).
-
Key acquisition parameters:
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Pulse Angle: 30-45°.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (at): 1-2 seconds.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) is required to achieve a good signal-to-noise ratio.
-
5. Data Processing:
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Apply a Fourier transform to the acquired free induction decay (FID).
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Phase correct the spectrum to obtain pure absorption lineshapes.
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Baseline correct the spectrum to ensure accurate integration.
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Reference the spectrum to the internal standard (TMS).
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Integrate the signals in the ¹H spectrum to determine the relative number of protons.
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Pick the peaks and report the chemical shifts, multiplicities, and coupling constants.
Visualization of Key NMR Correlations
To visually summarize the structural information obtained from the NMR data, a diagram illustrating the molecular structure and key through-bond correlations is highly beneficial.
Sources
- 1. Dihydrogen contacts observed by through-space indirect NMR coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydrogen contacts observed by through-space indirect NMR coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. scs.illinois.edu [scs.illinois.edu]
